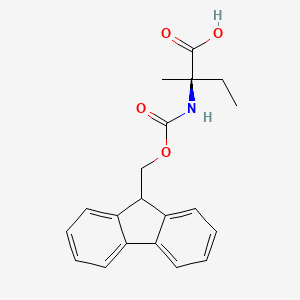

(R)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-メチルブタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.38 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ハイドロゲル製剤

Fmoc-D-イソバレインは、ハイドロゲルの製剤に使用されます {svg_1}. ハイドロゲルは、大量の水やその他の生物学的流体を封入できる三次元材料です {svg_2}. ハイドロゲルは、合成ポリマーと天然ポリマーの両方を使用して調製できます。その機械的および機能的特性は、調製方法、溶媒、pH、およびその他の実験パラメータによって変化する可能性があります {svg_3}. Fmoc-D-イソバレインは、そのシンプルさと生理学的条件でのゲル化能力により、最もよく研究されているペプチドハイドロゲル化剤の1つです {svg_4}.

生体医用アプリケーション

Fmoc-D-イソバレインは、潜在的な生体医用アプリケーションを持っています {svg_5}. ペプチドベースのハイドロゲル(PHGs)は、薬物送達や画像診断ツールなどの生物学的、生体医用、およびバイオテクノロジーアプリケーションに適した生体適合性材料です {svg_6}. Fmoc-D-イソバレインは、これらのPHGsの合成に使用されます {svg_7}.

組織工学

Fmoc-D-イソバレインは、組織工学に使用されています {svg_8}. より剛性のあるFmoc-K3ハイドロゲル(G’= 2526 Pa)は、組織工学のための潜在的な材料として機能し、細胞接着、生存、および複製を完全にサポートします {svg_9}.

自己組織化

Fmoc-D-イソバレインは、自己組織化する能力があります {svg_10}. この特性は、超分子ナノ構造の形成とその後の生体機能性ハイドロゲル材料への変換において重要です {svg_11}.

薬物送達

Fmoc-D-イソバレインは、薬物送達システムに使用されます {svg_12}. 生体適合性と薬物封入能力により、Fmoc-D-イソバレインは薬物送達システムの開発に適した候補となっています {svg_13}.

画像診断ツール

Fmoc-D-イソバレインは、画像診断ツールの開発に使用されます {svg_14}. Fmoc-D-イソバレインは、生物学的流体を封入できるハイドロゲルを形成する能力により、画像診断ツールの開発に適した候補となっています {svg_15}.

作用機序

Target of Action

Fmoc-D-Isovaline, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-Isovaline is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

Fmoc-D-Isovaline acts by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without interference from the amine group .

Biochemical Pathways

The use of Fmoc-D-Isovaline is integral to the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amine group . The Fmoc group, being base-labile, allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Result of Action

The primary result of Fmoc-D-Isovaline’s action is the successful synthesis of peptides. By protecting the amine group, it allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds . After the peptide synthesis is complete, the Fmoc group is removed, revealing the original amine group .

Action Environment

The action of Fmoc-D-Isovaline is influenced by several environmental factors. The stability of the Fmoc group to various treatments allows it to withstand different conditions during peptide synthesis . The rate of Fmoc group removal can be influenced by the concentration of the base used, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) commonly used . The reaction environment, including pH, temperature, and solvent, can also impact the efficiency of peptide synthesis .

生化学分析

Biochemical Properties

Fmoc-D-isovaline plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the peptide synthesis process. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions. This protection is essential for the stepwise addition of amino acids to form a peptide chain. The Fmoc group is typically removed using a base such as piperidine, which cleaves the Fmoc group without affecting the peptide bond .

Cellular Effects

Fmoc-D-isovaline influences various cellular processes, particularly in the context of peptide synthesis and drug development. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-D-isovaline can be used to synthesize peptides that modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. These peptides can be used to study the effects of specific amino acid sequences on cell function and to develop new therapeutic agents .

Molecular Mechanism

The mechanism of action of Fmoc-D-isovaline involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced by reacting the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable carbamate linkage, protecting the amino group from unwanted reactions. The Fmoc group is then removed using a base, such as piperidine, which cleaves the carbamate linkage and releases the free amino group. This process allows for the stepwise addition of amino acids to form a peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-isovaline can change over time due to factors such as stability and degradation. Fmoc-D-isovaline is generally stable at room temperature and can be stored for extended periods without significant degradation. The stability of the Fmoc group can be affected by factors such as pH and temperature. In in vitro and in vivo studies, long-term exposure to Fmoc-D-isovaline can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Fmoc-D-isovaline can vary with different dosages in animal models. At low doses, Fmoc-D-isovaline is generally well-tolerated and does not cause significant adverse effects. At high doses, it can cause toxic effects, including alterations in cellular function and metabolism. Studies have shown that the threshold for toxic effects varies depending on the specific animal model and the route of administration .

Metabolic Pathways

Fmoc-D-isovaline is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of peptides. The Fmoc group is metabolized by enzymes such as flavin-containing monooxygenases, which catalyze the oxidation of the Fmoc group to form more soluble metabolites that can be excreted from the body .

Transport and Distribution

Fmoc-D-isovaline is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Fmoc-D-isovaline can be localized to specific compartments, such as the cytoplasm or the endoplasmic reticulum, where it participates in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-D-isovaline is influenced by factors such as targeting signals and post-translational modifications. Fmoc-D-isovaline can be directed to specific compartments within the cell, such as the cytoplasm or the endoplasmic reticulum, where it exerts its effects on peptide synthesis. The localization of Fmoc-D-isovaline can affect its activity and function, as well as its interactions with other biomolecules .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。